molecular formula C20H20F2N4O3S B11192266 Methyl {[9-(3,5-difluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate

Methyl {[9-(3,5-difluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate

Cat. No.: B11192266
M. Wt: 434.5 g/mol
InChI Key: GHDZRVBXKNNIGF-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazoline family, characterized by a fused bicyclic core (triazolo[5,1-b]quinazolin-8-one) with a 3,5-difluorophenyl substituent at position 9, methyl groups at position 6, and a methyl sulfanyl acetate ester at position 2. Its molecular formula is C₂₂H₂₀F₂N₄O₃S, with a molecular weight of 458.48 g/mol.

Properties

Molecular Formula

C20H20F2N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

methyl 2-[[9-(3,5-difluorophenyl)-6,6-dimethyl-8-oxo-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl]acetate

InChI

InChI=1S/C20H20F2N4O3S/c1-20(2)7-13-16(14(27)8-20)17(10-4-11(21)6-12(22)5-10)26-18(23-13)24-19(25-26)30-9-15(28)29-3/h4-6,17H,7-9H2,1-3H3,(H,23,24,25)

InChI Key

GHDZRVBXKNNIGF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)SCC(=O)OC)N2)C4=CC(=CC(=C4)F)F)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[9-(3,5-difluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate typically involves multiple steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents.

    Introduction of the Difluorophenyl Group: This step may involve a substitution reaction where the difluorophenyl group is introduced to the core structure.

    Attachment of the Sulfanyl Acetate Group: This final step involves the addition of the sulfanyl acetate group to the molecule, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl {[9-(3,5-difluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include alkyl halides or halogenating agents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Methyl {[9-(3,5-difluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs.

    Pharmaceuticals: Investigation of its pharmacological properties and potential therapeutic uses.

    Materials Science: Exploration of its properties for use in advanced materials.

Mechanism of Action

The mechanism of action of Methyl {[9-(3,5-difluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core may play a crucial role in binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural Analogs in the Triazoloquinazoline Family

Key structural analogs include:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Reference
Methyl {[9-(3,5-difluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate C₂₂H₂₀F₂N₄O₃S 2: SCH₂COOCH₃; 6,6: CH₃; 9: 3,5-F₂C₆H₃ 458.48 Target Compound
4-({[9-(2-Fluorophenyl)-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}methyl)benzoic acid C₂₃H₁₉FN₄O₃S 2: SCH₂C₆H₄COOH; 9: 2-FC₆H₄ 450.49
6,6-Dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one C₁₉H₂₀N₄O 6,6: CH₃; 9: C₆H₅; 2: H 320.39
7,8-Dimethoxy-2-phenethyloxy-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one (5f) C₁₉H₁₈N₄O₃ 2: OCH₂CH₂C₆H₅; 7,8: OCH₃ 362.37

Key Observations :

  • The sulfanyl acetate ester at position 2 distinguishes it from analogs with phenethyloxy (5f, ) or methylsulfanyl (5g, ) groups, which may alter solubility or metabolic stability.

Key Observations :

  • The NGPU catalyst () offers superior efficiency (85–90% yield) compared to traditional K₂CO₃ or KI methods (65–80%, ).
  • Sulfanyl acetate derivatives (e.g., target compound) may require tailored conditions similar to those for 8a and 8b (), involving chloroesters and polar aprotic solvents like DMF.

Spectroscopic Characterization

Triazoloquinazolines are typically characterized via ¹H-NMR, ¹³C-NMR, IR, and MS ():

  • Methylsulfanyl groups (e.g., in 5g, ) show distinct ¹H-NMR signals at δ 2.5–3.0 ppm for SCH₃.
  • Difluorophenyl groups (target compound) exhibit split aromatic signals in ¹H-NMR (δ 6.8–7.2 ppm) and ¹³C-NMR signals near 110–160 ppm (C-F coupling).
  • Carbonyl groups (C=O at position 8) resonate at δ 165–175 ppm in ¹³C-NMR ().

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